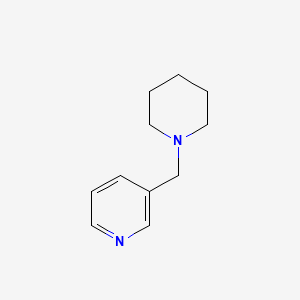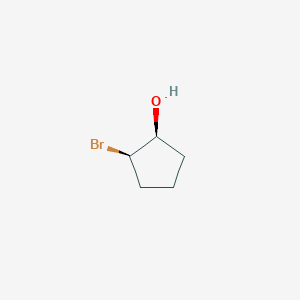
(8-Methylquinolin-7-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (8-méthylquinolin-7-yl)boronique est un composé organoboré avec la formule moléculaire C10H10BNO2. Il s’agit d’un dérivé de la quinoléine, un composé organique aromatique hétérocyclique. Le groupe fonctionnel acide boronique est connu pour sa polyvalence en synthèse organique, en particulier dans la formation de liaisons carbone-carbone par le biais de réactions telles que le couplage de Suzuki-Miyaura.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide (8-méthylquinolin-7-yl)boronique implique généralement la borylation de la 8-méthylquinoléine. Une méthode courante est la borylation directe à l’aide d’un réactif de bore tel que le bis(pinacolato)diboron en présence d’un catalyseur au palladium. La réaction est généralement effectuée sous atmosphère inerte, telle que l’azote ou l’argon, et à des températures élevées pour faciliter la formation du groupe acide boronique .
Méthodes de production industrielle
La production industrielle de l’acide (8-méthylquinolin-7-yl)boronique suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l’utilisation de grands réacteurs et un contrôle précis des conditions de réaction afin de garantir un rendement et une pureté élevés. L’utilisation de réacteurs à écoulement continu est également explorée pour améliorer l’efficacité et la capacité d’adaptation du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
L’acide (8-méthylquinolin-7-yl)boronique subit divers types de réactions chimiques, notamment :
Couplage de Suzuki-Miyaura : Il s’agit de la réaction la plus courante impliquant les acides boroniques, où le composé réagit avec des halogénures d’aryle ou de vinyle en présence d’un catalyseur au palladium pour former des composés biaryliques ou vinyl-aryliques.
Oxydation : Le groupe acide boronique peut être oxydé pour former l’alcool ou le phénol correspondant.
Substitution : Le groupe acide boronique peut être substitué par d’autres groupes fonctionnels par le biais de réactions telles que le couplage de Chan-Lam.
Réactifs et conditions courants
Catalyseurs au palladium : Utilisés dans les réactions de couplage de Suzuki-Miyaura.
Agents oxydants : Tels que le peroxyde d’hydrogène ou le perborate de sodium pour les réactions d’oxydation.
Catalyseurs au cuivre : Utilisés dans les réactions de couplage de Chan-Lam.
Principaux produits formés
Composés biaryliques : Formés par couplage de Suzuki-Miyaura.
Phénols : Formés par oxydation du groupe acide boronique.
Dérivés de la quinoléine substitués : Formés par des réactions de substitution.
Applications De Recherche Scientifique
L’acide (8-méthylquinolin-7-yl)boronique a un large éventail d’applications en recherche scientifique :
Mécanisme D'action
Le mécanisme d’action de l’acide (8-méthylquinolin-7-yl)boronique est principalement basé sur sa capacité à former des complexes stables avec diverses cibles moléculaires. Le groupe acide boronique peut interagir avec les diols et autres bases de Lewis, ce qui le rend utile dans les applications de détection. Dans les systèmes biologiques, il peut inhiber les enzymes en formant des liaisons covalentes réversibles avec les résidus du site actif, modulant ainsi leur activité .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide phénylboronique : Un autre acide boronique avec une structure plus simple, couramment utilisé en synthèse organique.
Acide 4-méthylphénylboronique : Structure similaire mais avec un groupe méthyle sur le cycle phényle au lieu du cycle quinoléine.
Acide 2-quinolinylboronique : Un dérivé de la quinoléine avec le groupe acide boronique à une position différente.
Unicité
L’acide (8-méthylquinolin-7-yl)boronique est unique en raison de son motif de substitution spécifique sur le cycle quinoléine, qui lui confère des propriétés électroniques et stériques distinctes. Cela le rend particulièrement utile dans la synthèse de molécules complexes et dans les applications nécessitant des interactions spécifiques avec des cibles moléculaires .
Propriétés
Formule moléculaire |
C10H10BNO2 |
|---|---|
Poids moléculaire |
187.00 g/mol |
Nom IUPAC |
(8-methylquinolin-7-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c1-7-9(11(13)14)5-4-8-3-2-6-12-10(7)8/h2-6,13-14H,1H3 |
Clé InChI |
OXHUJUIHZKFIGR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C2=C(C=CC=N2)C=C1)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


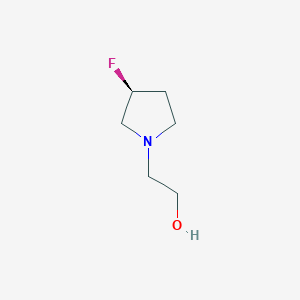


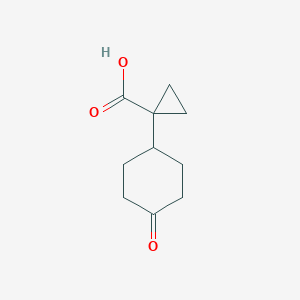
![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755237.png)

![Pyrano[3,4-c]pyrrole-2,7(3H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) ester, (3aR,7R,7aR)-rel-](/img/structure/B11755247.png)
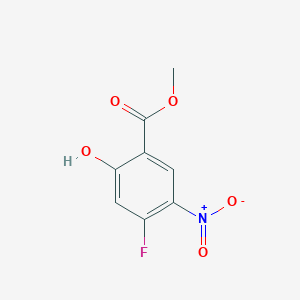
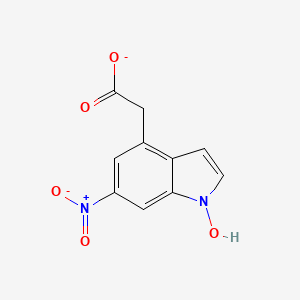
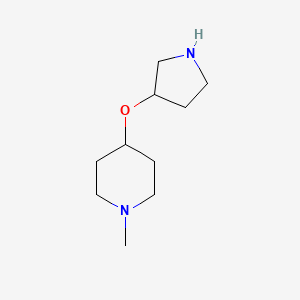
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11755267.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11755268.png)
